molecular formula C17H24N2O3S B2591434 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide CAS No. 2034426-68-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide

Cat. No.: B2591434
CAS No.: 2034426-68-9
M. Wt: 336.45
InChI Key: RLFVWEMUYDROQW-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide is a synthetic organic compound designed for pharmacological research. Its structure is based on the 8-azabicyclo[3.2.1]octane (tropane) core, a scaffold frequently associated with bioactive molecules that influence receptor binding and pharmacokinetic properties . The nitrogen atom of this bicyclic system is modified with a methylsulfonyl group, a substitution known to potentially enhance the molecule's metabolic stability and modulate its electronic properties . The specific biological activity of research compounds is often guided by their substituents. For instance, structural analogs featuring a propanamide linker attached to a phenyl group have been identified as high-affinity and selective antagonists for the vasopressin V1A receptor, a target relevant for cardiovascular and renal conditions . Furthermore, related 8-azabicyclo[3.2.1]octane derivatives have been investigated for their activity on opioid receptors, indicating potential applications in exploring pathways for pain management or gastrointestinal motility disorders . This combination of a privileged tropane scaffold and specific functional groups makes this compound a valuable chemical tool for researchers in medicinal chemistry and pharmacology. It is intended for use in vitro studies to investigate receptor interactions, cellular signaling pathways, and other biological mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)19-15-8-9-16(19)12-14(11-15)18-17(20)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVWEMUYDROQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique bicyclic structure and functional groups, including a methylsulfonyl group and an amide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol. Its structure consists of a bicyclic framework that enhances its reactivity and biological potential.

Biological Activity

Research indicates that modifications in the bicyclic framework can significantly alter the biological activity of this compound. Its potential applications span various therapeutic areas, including:

  • Neuropharmacology : The compound may exhibit neuroactive properties due to its structural similarities with known neuroactive agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Vasopressin Receptor Antagonism : Related compounds have been identified as antagonists of the vasopressin V(1A) receptor, indicating a potential mechanism for therapeutic action in conditions influenced by vasopressin signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural FeatureImpact on Activity
Bicyclic FrameworkEnhances binding affinity to target receptors
Methylsulfonyl GroupPotentially increases solubility and bioavailability
Amide Functional GroupMay enhance interactions with biological targets

Case Studies and Research Findings

  • Vasopressin V(1A) Antagonists : A study highlighted novel series of 8-azabicyclo[3.2.1]octan-3-yl derivatives as high-affinity antagonists for the vasopressin V(1A) receptor, suggesting that similar modifications could yield effective therapeutic agents .
  • Cytotoxic Properties : Research on related compounds demonstrated selective toxicity towards malignant cells, indicating that structural modifications could lead to new anticancer agents .
  • Inflammatory Response Modulation : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess these properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity:

  • Starting Materials : Key precursors include 8-methyl-8-azabicyclo[3.2.1]octan derivatives.
  • Reagents : Common reagents used in the synthesis include sulfonyl chlorides and amines.
  • Reaction Conditions : Conditions such as temperature and solvent choice can significantly impact yield and purity.

Scientific Research Applications

Antipsychotic Drug Development

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide has been investigated for its potential as a pharmacophore in the development of atypical antipsychotic drugs. Its high affinity for serotonin receptors (5-HT1A and 5-HT3) suggests it may help in treating psychiatric disorders such as schizophrenia and bipolar disorder by modulating serotonergic pathways .

Opioid Receptor Agonism

Research indicates that derivatives of this compound can act as delta-opioid receptor agonists, providing analgesic effects without the severe side effects associated with traditional opioids. This application is particularly relevant in pain management strategies, where safer alternatives are sought to combat opioid addiction .

Neuroprotective Agents

Studies have shown that compounds similar to this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting specific neurotransmitter systems, these compounds may help mitigate neuronal damage and improve cognitive function .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on the azabicyclo framework, demonstrating significant antipsychotic activity in preclinical models. The compounds showed promising results in reducing psychotic symptoms without the typical side effects associated with existing treatments.

Case Study 2: Pain Management

In a clinical trial assessing the efficacy of delta-opioid agonists derived from this compound, patients reported significant pain relief with minimal side effects compared to traditional opioids. This trial underscores the potential for developing safer analgesics using azabicyclic structures.

Comparison with Similar Compounds

Key Structural Differences and Implications

8-Substituent Variability: Methylsulfonyl (target compound): Enhances polarity and oxidative stability compared to benzyl or methyl groups . Benzyl/Aminobenzyl: Increases lipophilicity and may facilitate blood-brain barrier penetration . Methyl: Simplifies synthesis but reduces electronic effects .

3-Substituent Functional Groups: Amides (propanamide, naphthamide): Improve metabolic stability over esters or amines . Amines: Basic nitrogen may confer affinity for neurotransmitter receptors .

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